Cas no 120004-79-7 (7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone)

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone structure
120004-79-7 structure
Nome do Produto:7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
N.o CAS:120004-79-7
MF:C13H16ClNO2
MW:253.724642753601
MDL:MFCD07787529
CID:63459
PubChem ID:10467467

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Propriedades químicas e físicas

Nomes e Identificadores

    • 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
    • ,4-DIHYDRO-7-(4-CHLOROBUTOXY)-2(1H)-QUINOLINONE
    • 7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-quinoline
    • ARP-B-7-(4-HALOBUTOXY)-3,4-DIHYDROCARBOSTYRIL
    • 7-(4-CHLOROBUTOXY)-3,4-DIHYDRO-2(1H)-QUINOLONE
    • 7-(4-CHLOROBUTOXY)-3,4-DIHYDROC2(1H)-QUINOLINONE
    • 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2-quinolinone
    • 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
    • Aripiprazole Impurity 1
    • Aripiprazole impurity 8
    • Aripiprazole Chloro impurity
    • 7-(4-Chloro-butoxy)-3,4-dihydro-1H-quinolin-2-one
    • AKOS015901402
    • N46D6QRE5G
    • EN300-1659328
    • W14961
    • AC-8059
    • 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril
    • 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone;7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
    • SCHEMBL238817
    • Chlorobutoxy dihydroquinolinone
    • 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
    • 120004-79-7
    • CS-0036678
    • MFCD07787529
    • 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro-
    • Aripiprazole Impurity E
    • DTXSID70440419
    • 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone
    • FT-0655809
    • AS-68439
    • 7-(4-Chlorobutoxy)-3,4-dihydro C2(1H)-quinolinone
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone; 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril
    • SY123484
    • SRMLSNBGMDJSJH-UHFFFAOYSA-N
    • 7-(4-chloranylbutoxy)-3,4-dihydro-1H-quinolin-2-one
    • 7-(4-chloro butoxy)-3,4-dihydrocarbostyril
    • AM20090767
    • A804407
    • DB-025249
    • MDL: MFCD07787529
    • Inchi: 1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
    • Chave InChI: SRMLSNBGMDJSJH-UHFFFAOYSA-N
    • SMILES: O=C1NC2=C(CC1)C=CC(=C2)OCCCCCl

Propriedades Computadas

  • Massa Exacta: 253.086957g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.3
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 5
  • Massa monoisotópica: 253.086957g/mol
  • Massa monoisotópica: 253.086957g/mol
  • Superfície polar topológica: 38.3Ų
  • Contagem de Átomos Pesados: 17
  • Complexidade: 260
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: White to off white crystalline powder
  • Densidade: 1.187
  • Ponto de ebulição: 448.925°C at 760 mmHg
  • Ponto de Flash: 225.302 °C
  • Índice de Refracção: 1.543
  • PSA: 38.33000
  • LogP: 3.10710

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Informações de segurança

  • Condição de armazenamento:Sealed in dry,2-8°C(BD17744)

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A740878-1g
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
120004-79-7 97%
1g
$171.0 2025-02-25
TRC
C365560-50mg
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
50mg
$ 91.00 2023-09-08
TRC
C365560-1g
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
1g
$ 242.00 2023-09-08
TRC
C365560-250mg
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
250mg
$ 153.00 2023-04-18
Chemenu
CM145772-5g
3,4-dihydro-7-(4-chlorobutoxy)-2(1h)-quinolinone
120004-79-7 97%
5g
$943 2021-08-05
eNovation Chemicals LLC
Y0989356-1g
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
120004-79-7 95%
1g
$260 2023-09-03
Chemenu
CM145772-10g
3,4-dihydro-7-(4-chlorobutoxy)-2(1h)-quinolinone
120004-79-7 97%
10g
$1571 2021-08-05
Enamine
EN300-1659328-0.05g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
0.05g
$45.0 2023-06-04
Enamine
EN300-1659328-5.0g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
5g
$670.0 2023-06-04
Enamine
EN300-1659328-10.0g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
10g
$1267.0 2023-06-04

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
Referência
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Raw materials

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:120004-79-7)3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone
sfd21625
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:120004-79-7)7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
A804407
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):154.0/535.0